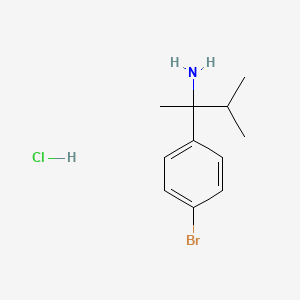

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOHRFHYTBYOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Physical Properties and Characterization of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Executive Summary

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5) is a highly specialized, sterically hindered building block utilized in advanced medicinal chemistry and drug development. Characterized by an α,α -disubstituted phenethylamine scaffold, this compound presents unique physicochemical properties. This whitepaper provides a rigorous breakdown of its structural implications, physical properties, and self-validating analytical protocols designed for researchers and drug development professionals.

Structural and Chemical Profiling

The Impact of Steric Hindrance

The molecular architecture of this compound features a chiral α -carbon (C2) that is fully substituted, bonded to a methyl group, an isopropyl group, a 4-bromophenyl ring, and a primary amine. This extreme steric bulk significantly impedes the approach of electrophiles, modulating the amine's nucleophilicity and basicity compared to unhindered primary amines [1].

Causality in Drug Design: While this steric hindrance requires more aggressive conditions for synthetic coupling reactions, it is strategically exploited in pharmacology. The bulky substituents shield the amine from enzymatic degradation (e.g., by monoamine oxidases), thereby enhancing the pharmacokinetic stability and half-life of the resulting therapeutic agents [2].

Rationale for the Hydrochloride Salt Form

The free base form of this compound (CAS: 1157558-68-3) is highly lipophilic and prone to oxidative degradation. Conversion to the hydrochloride salt yields a stable, crystalline solid.

Causality in Formulation: The ionic forces within the salt lattice improve overall chemical stability and prevent amine oxidation. Furthermore, the protonated amine significantly enhances aqueous solubility, which is a critical parameter for both long-term storage and biological assay formulation[3].

Physical and Chemical Properties

The following table summarizes the quantitative and predictive physical properties of the hydrochloride salt to aid in formulation and handling.

| Property | Value / Description |

| Chemical Name | 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride |

| CAS Number | 1803593-70-5 (HCl Salt) / 1157558-68-3 (Free Base) |

| Molecular Formula | C₁₁H₁₆BrN • HCl |

| Molecular Weight | 278.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in DMSO, Methanol; Moderately soluble in aqueous buffers (pH < 6) |

| Storage Conditions | 2-8°C, desiccated, protected from light and moisture |

Analytical Characterization Protocols

To ensure scientific integrity before utilizing the compound in synthetic or biological workflows, a dual-method validation system (LC-MS and NMR) must be employed. This creates a self-validating loop where mass and structural connectivity independently confirm batch purity.

Step-by-Step ¹H-NMR Protocol

-

Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- d6 or CD₃OD. Note: Avoid CDCl₃ as the highly polar HCl salt lattice exhibits poor solubility in non-polar halogenated solvents.

-

Spectral Acquisition: Acquire spectra at 400 MHz or higher to ensure adequate resolution of complex multiplets.

-

Diagnostic Peak Validation (Causality):

-

Aromatic Region: Identify the para-substituted AA'BB' system around 7.2–7.5 ppm, integrating for 4 protons (confirming the 4-bromophenyl group).

-

Diastereotopic Methyls (Critical): The isopropyl group (-CH(CH₃)₂) is adjacent to a chiral center (the α -carbon). Consequently, the two methyl groups of the isopropyl moiety are diastereotopic. They will appear as two distinct doublets (or a complex multiplet) rather than a single doublet. Observing this validates the intact, sterically crowded branched structure.

-

α -Methyl: Look for a distinct singlet integrating for 3 protons.

-

Step-by-Step LC-MS Protocol

-

Chromatography: Use a C18 Reverse-phase column.

-

Mobile Phase: Gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid (to ensure the amine remains protonated for optimal flight).

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Mass Validation (Causality): The free base has a monoisotopic mass of ~241.05 Da. You must observe the [M+H]⁺ peaks at m/z 242 and 244 in a strict 1:1 ratio. This isotopic doublet is caused by the naturally occurring ⁷⁹Br and ⁸¹Br isotopes and definitively validates the presence of the bromine atom.

Experimental Workflows & Handling

Solubilization Protocol for In Vitro Assays

When transitioning from the solid state to biological screening, improper solubilization can lead to precipitation and false-negative assay results.

-

Primary Stock Generation: Weigh the required amount of the HCl salt and dissolve it in 100% molecular-biology grade DMSO to create a 10 mM stock.

-

Causality: DMSO efficiently disrupts the crystalline salt lattice while simultaneously solvating the highly lipophilic bromophenyl core, preventing micelle formation.

-

-

Aqueous Dilution: Dilute the DMSO stock into the target aqueous assay buffer (e.g., PBS or HEPES) dropwise while under constant vortexing. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced cytotoxicity in cell-based assays.

-

pH Monitoring: The dissociation of the hydrochloride salt may slightly lower the pH of unbuffered solutions. Verify and adjust the final solution pH to 7.2–7.4 using 0.1 M NaOH if necessary.

Visualization: Analytical and Solubilization Workflow

The following diagram maps the critical path from solid-state storage through quality control and final application, ensuring a standardized handling procedure.

Analytical validation, solubilization, and storage workflow for the hydrochloride salt.

References

- Steric hindrance - Organic Chemistry II.Fiveable.

- Navigating Steric Hindrance: A Comparative Guide to the Reactivity of Bulky Amines.Benchchem.

- Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.

An In-depth Technical Guide to 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a primary amine salt with the chemical formula C11H17BrClN.[1] Its structure features a central quaternary carbon bonded to a 4-bromophenyl group, a tert-butyl group, and an amino group. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant 4-bromophenyl moiety and a sterically hindered amine. The hydrochloride salt form generally confers increased water solubility and crystallinity, which is advantageous for handling and formulation.

This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established chemical principles, and a detailed analysis of its expected spectroscopic characteristics for proper identification and characterization.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1803593-70-5 | [2] |

| Molecular Formula | C11H17BrClN | [1] |

| Molecular Weight | 278.61 g/mol | [1] |

| Appearance | Expected to be a crystalline powder | [3] |

| Solubility | Expected to be soluble in water | [3] |

Proposed Synthesis: The Ritter Reaction

A robust and well-established method for the synthesis of sterically hindered amines, such as 2-(4-Bromophenyl)-3-methylbutan-2-amine, is the Ritter reaction.[4][5] This reaction introduces an amino functionality at a tertiary carbon atom by reacting a suitable precursor with a nitrile in the presence of a strong acid.[4][6]

The proposed synthetic pathway begins with the commercially available 2-(4-bromophenyl)-3-methylbutan-2-ol. This tertiary alcohol, upon treatment with a strong acid like sulfuric acid, will generate a stable tertiary carbocation. This carbocation is then trapped by a nitrile, such as chloroacetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-chloroacetyl-tert-alkylamine (a chloroacetamide). The final step involves the cleavage of the chloroacetyl protecting group to afford the desired primary amine, which can then be converted to its hydrochloride salt. Chloroacetonitrile is a practical alternative to the highly toxic hydrogen cyanide often used in traditional Ritter reactions.[6][7]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of N-(1-(4-Bromophenyl)-2-methyl-1-methylpropyl)chloroacetamide

-

To a solution of 2-(4-bromophenyl)-3-methylbutan-2-ol (1 equivalent) and chloroacetonitrile (2 equivalents) in acetic acid, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount) while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Bromophenyl)-3-methylbutan-2-amine

-

Dissolve the purified N-(1-(4-Bromophenyl)-2-methyl-1-methylpropyl)chloroacetamide (1 equivalent) and thiourea (1.2 equivalents) in a 5:1 mixture of ethanol and acetic acid.[7]

-

Reflux the mixture for 10-12 hours, monitoring the reaction progress by TLC.[6]

-

After completion, cool the reaction mixture and add water.

-

Make the solution alkaline by adding 20% aqueous sodium hydroxide.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(4-bromophenyl)-3-methylbutan-2-amine in a minimal amount of diethyl ether.

-

Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride as a crystalline solid.

Structural Elucidation and Spectroscopic Analysis

The structural identity and purity of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride can be confirmed through a combination of spectroscopic techniques. Below are the predicted data based on its chemical structure and analysis of similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the tert-butyl protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad singlet | 3H | -NH3+ |

| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons ortho to the bromine |

| ~7.3 - 7.4 | Doublet | 2H | Aromatic protons ortho to the C-N carbon |

| ~1.0 - 1.2 | Singlet | 9H | tert-Butyl (-C(CH3)3) protons |

| ~1.6 - 1.8 | Singlet | 3H | Methyl (-CH3) protons on the quaternary carbon |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | Aromatic C-N |

| ~131 - 133 | Aromatic C-H |

| ~128 - 130 | Aromatic C-H |

| ~121 - 123 | Aromatic C-Br |

| ~60 - 65 | Quaternary C-N |

| ~35 - 40 | Quaternary C of tert-butyl |

| ~25 - 30 | Methyl carbons of tert-butyl |

| ~22 - 27 | Methyl carbon on the quaternary center |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The hydrochloride salt of a primary amine will exhibit characteristic broad absorptions due to the ammonium group.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretching of the -NH3+ group |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2960 | Strong | Aliphatic C-H stretching (tert-butyl and methyl) |

| 1620 - 1560 | Medium | NH3+ deformation vibrations |

| ~1480 | Strong | Aromatic C=C stretching |

| ~1010 | Strong | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| ~1070 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine after the loss of HCl. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

| m/z | Assignment |

| [M+H]⁺ (for C11H16BrN) | Molecular ion peak of the free amine |

| [M+H+2]⁺ | Isotope peak due to ⁸¹Br |

| [M+H - C4H9]⁺ | Loss of the tert-butyl group |

Safety and Handling

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[2] It is also a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[9] All manipulations should be carried out in a well-ventilated fume hood.

References

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

- Fujita, T., et al. (2016). Ritter-type amination of C–H bonds at tertiary carbon centers using iodic acid as an oxidant. Organic & Biomolecular Chemistry, 14(38), 9037-9041.

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.

- Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia.

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.

- Wiley-VCH. (n.d.).

- ChemBK. (2024, April 9). 4-Bromo Benzylamine HCl.

- Royal Society of Chemistry. (n.d.).

- NextSDS. (n.d.). 2-(4-bromophenyl)

- Sigma-Aldrich. (n.d.). 4-Bromobenzylamine hydrochloride.

- Sapphire Bioscience. (n.d.). 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. nextsds.com [nextsds.com]

- 3. chembk.com [chembk.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 4-溴苄胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride molecular weight.

An In-depth Technical Guide to the Molecular Weight of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Executive Summary: This guide provides a comprehensive analysis of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, focusing on the determination, verification, and practical application of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value to explore the theoretical calculations and experimental methodologies that validate this crucial physicochemical property. We will delve into the compound's core identifiers, the principles of its molecular weight determination via mass spectrometry and titration, and the significance of this parameter in ensuring experimental accuracy and reproducibility.

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a substituted amine salt with potential applications as an intermediate in organic synthesis and pharmaceutical research. As with any chemical entity in a research and development setting, a precise understanding of its fundamental properties is paramount. The molecular weight is not merely a number; it is the bedrock upon which quantitative chemical science is built. It governs stoichiometric relationships, dictates the preparation of solutions with precise molarities, and is essential for the interpretation of various analytical data. This guide serves as a senior-level resource, elucidating the causality behind the determination and application of this key parameter.

Compound Identification and Core Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. The primary identifiers and properties of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride are summarized below.

Chemical Structure

The molecular structure provides the fundamental blueprint from which the molecular weight is derived.

Caption: Chemical structure of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Chemical Name | 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride | [1][2] |

| CAS Number | 1803593-70-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇BrClN | [2] |

| Molecular Weight | 278.61 g/mol | [2] |

In-Depth Analysis of Molecular Weight

The molecular weight of 278.61 g/mol is a cornerstone for all quantitative work involving this compound. This section details its derivation and the methodologies for its empirical validation.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₁H₁₇BrClN). This calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Total Molecular Weight: 132.121 + 17.136 + 79.904 + 35.453 + 14.007 = 278.621 g/mol

The minor difference between this calculated value and the reported value of 278.61 g/mol is due to rounding of atomic weights. For high-precision work, monoisotopic mass is often used, especially in mass spectrometry.

Experimental Verification Methodologies

While theoretical calculation provides a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. This acts as a self-validating system for any research protocol.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method.

Principle of Verification: The compound, being a salt, will dissociate in solution. The ESI source will ionize the free base, 2-(4-Bromophenyl)-3-methylbutan-2-amine, by protonation. The instrument will therefore detect the cationic species [M+H]⁺, where 'M' is the free base.

-

Molecular Weight of Free Base (C₁₁H₁₆BrN): 242.159 g/mol .[3]

-

Expected m/z of [M+H]⁺: 242.159 + 1.008 (proton) = 243.167

-

High-Resolution MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can confirm the elemental composition by providing a highly accurate mass measurement, which can distinguish the compound from others with the same nominal mass.

Experimental Workflow:

Caption: Workflow for molecular weight verification using Electrospray Ionization Mass Spectrometry.

For amine salts, a classic acid-base titration can be used to determine the equivalent weight, which serves as an excellent method for assessing purity and indirectly confirming molecular weight.[4]

Principle of Verification: The amine hydrochloride is the salt of a weak base and a strong acid. It can be titrated with a standardized strong base (e.g., NaOH). The endpoint, detected potentiometrically, corresponds to the neutralization of the acidic proton of the ammonium salt. The equivalent weight is the mass of the compound that reacts with one equivalent of the base. For a monobasic salt like this one, the equivalent weight is equal to the molecular weight.

Protocol for Titration:

-

Standardization: Accurately standardize a ~0.1 M NaOH solution using a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Preparation: Accurately weigh a sample of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (e.g., 150-200 mg) and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

-

Titration: Immerse a calibrated pH electrode into the solution and titrate with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Endpoint Determination: Plot the pH versus the volume of NaOH added (or the first/second derivative of the curve) to determine the equivalence point volume (V_eq).

-

Calculation:

-

Moles of NaOH = Molarity_NaOH × V_eq

-

Equivalent Weight = Mass_sample / Moles_NaOH

-

The calculated equivalent weight should be very close to the theoretical molecular weight of 278.61 g/mol , confirming the identity and purity of the sample.[5]

-

Practical Applications of Molecular Weight in Research

A validated molecular weight is critical for the following research applications:

-

Molar Solution Preparation: To create a 10 mM solution, a researcher must dissolve 2.786 mg of the compound in 1 mL of solvent. An inaccurate molecular weight would lead to systematic errors in all subsequent experiments using this solution.

-

Stoichiometric Calculations: When using this compound as a reactant, the molecular weight is essential for calculating the required mass to achieve a specific molar ratio relative to other reactants, ensuring optimal reaction yield and purity.

-

-Quantitative Analysis: In techniques like Quantitative NMR (qNMR) or HPLC with a standard curve, the molecular weight is used to convert known masses into molar concentrations, which is fundamental for accurate quantification.

Associated Safety and Handling Information

Regulatory information indicates that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is classified with several hazards.[1] Researchers should consult the full Safety Data Sheet (SDS) before handling.

-

Acute Toxicity (Oral, Dermal, Inhalation): H302 + H312 + H332 - Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: H315 - Causes skin irritation.

-

Eye Irritation: H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): H336 - May cause drowsiness or dizziness.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used at all times, and work should be conducted in a well-ventilated fume hood.

Conclusion

The molecular weight of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a fundamental constant, determined to be 278.61 g/mol .[2] This value, derived from its molecular formula C₁₁H₁₇BrClN, is not only a theoretical construct but is also verifiable through robust analytical techniques such as mass spectrometry and potentiometric titration. For the research scientist, this value is indispensable for ensuring the accuracy, reproducibility, and integrity of experimental work, from basic solution preparation to complex chemical synthesis and quantitative analysis.

References

- NextSDS. (n.d.). 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information.

- Hoffman Fine Chemicals. (n.d.). CAS RN 1268146-30-0 | 4-(4-Bromophenyl)-2-methylbutan-2-amine.

-

Selig, W. S. (1987). DETERMINATION OF EQUIVALENT WEIGHT OF AMINES. OSTI.GOV. Retrieved from [Link]

-

Scribd. (n.d.). Amine Titration Method and Analysis. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from structurally related molecules and established spectroscopic principles to present a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural characterization of this and similar small molecules.

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor. 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS Number: 1803593-70-5; Molecular Formula: C₁₁H₁₇BrClN) is a substituted aminobutane derivative with potential applications in medicinal chemistry.[1][2] Its structural confirmation is paramount for understanding its chemical properties, reactivity, and potential biological activity. This guide will provide a detailed, predictive overview of its key spectroscopic signatures.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is characterized by a tertiary carbon attached to a 4-bromophenyl group, a methyl group, an isopropyl group, and an amine group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and relative numbers. The predicted ¹H NMR spectrum of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.6 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic protons ortho to the bromine atom are deshielded and expected to appear as a doublet due to coupling with the meta protons. |

| ~7.4 | Doublet | 2H | Ar-H (meta to Br) | Aromatic protons meta to the bromine are slightly more shielded than the ortho protons and will also appear as a doublet. |

| ~3.0-3.5 | Broad Singlet | 3H | -NH₃ ⁺ | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift is concentration and solvent dependent. |

| ~2.2 | Multiplet | 1H | -CH -(CH₃)₂ | This methine proton is coupled to the six equivalent protons of the two methyl groups, resulting in a multiplet (septet). |

| ~1.6 | Singlet | 3H | -C-CH₃ | The methyl group attached to the quaternary carbon is a singlet as it has no adjacent protons to couple with. |

| ~0.9 | Doublet | 6H | -CH-(CH₃ )₂ | The two methyl groups of the isopropyl moiety are equivalent and are split into a doublet by the adjacent methine proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Instrument Setup: The NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~145 | Quaternary Ar-C -C(NH₃⁺) | The aromatic carbon attached to the aliphatic chain is expected to be downfield. |

| ~132 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine. |

| ~129 | Ar-C H (meta to Br) | Aromatic carbons meta to the bromine. |

| ~122 | Quaternary Ar-C -Br | The carbon atom directly bonded to bromine is significantly deshielded. Similar shifts are observed in other brominated aromatic compounds.[3] |

| ~60 | Quaternary C -NH₃⁺ | The quaternary carbon attached to the ammonium group will be significantly downfield due to the electron-withdrawing effect of the nitrogen. |

| ~35 | -C H-(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~25 | -C-C H₃ | The methyl carbon attached to the quaternary center. |

| ~17 | -CH-(C H₃)₂ | The equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, as ¹³C NMR is less sensitive and requires a more concentrated sample.

-

Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

| m/z Value | Assignment | Rationale |

| ~258/260 | [M+H]⁺ (free base) | The molecular ion of the free amine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da. |

| ~243/245 | [M+H - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| ~215/217 | [M+H - C₃H₇]⁺ | Loss of the isopropyl group via cleavage of the C-C bond adjacent to the quaternary center. |

| 155/157 | [C₆H₄Br]⁺ | Fragmentation leading to the bromophenyl cation. |

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows for maximum signal intensity.

-

Figure 2: General workflow for spectroscopic analysis.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The hydrochloride salt of an amine will have characteristic absorptions that differ from the free amine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3000-2500 | N-H stretch | R₃N⁺-H | The N-H stretching vibrations in ammonium salts are typically broad and appear at lower frequencies than in free amines due to hydrogen bonding with the chloride counterion.[4][5] |

| ~3100-3000 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2960-2850 | C-H stretch | Aliphatic | Asymmetric and symmetric stretching of the C-H bonds in the methyl and isopropyl groups. |

| ~1600, ~1480 | C=C stretch | Aromatic | Characteristic skeletal vibrations of the benzene ring. |

| ~1620-1560 | N-H bend | R₃N⁺-H | The N-H bending (scissoring) vibration of the ammonium group is a key diagnostic peak for amine salts.[4] |

| ~1100-1000 | C-N stretch | Aliphatic amine | Stretching vibration of the carbon-nitrogen bond. |

| ~820 | C-H bend | Aromatic (para-substituted) | Out-of-plane bending of the C-H bonds on the para-substituted aromatic ring. |

Experimental Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder is first collected. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Unified Approach to Structural Verification

The predictive spectroscopic data presented in this guide provides a robust framework for the structural confirmation of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a multi-faceted and self-validating system for analysis. The predicted chemical shifts, coupling patterns, molecular ion, fragmentation patterns, and characteristic vibrational frequencies collectively form a unique spectroscopic fingerprint. Any experimentally obtained data that closely matches these predictions would provide strong evidence for the correct structural assignment. This guide underscores the power of a synergistic application of modern analytical techniques in advancing chemical and pharmaceutical research.

References

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

NextSDS. 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

-

ATB (Automated Topology Builder). (2R)-3-Methyl-2-butanamine | C5H13N | MD Topology | NMR. Retrieved from [Link]

-

MilliporeSigma. (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride. Retrieved from [Link]

-

NIST WebBook. 2-Butanamine, 3-methyl-. Retrieved from [Link]

-

PubChem. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346. Retrieved from [Link]

-

SpectraBase. 2-(2-Bromophenyl)-N-(3-methylbenzyl)ethan-1-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. Retrieved from [Link]

-

PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

-

Bibliomed. Synthesis and reactions of 2-(4-bromophenyl)-4H-3,1-benzoxazine. Retrieved from [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

Sources

Potential Biological Activity of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride: A Technical Guide to Atypical Monoamine Transporter and Sigma-1 Receptor Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5) represents a highly specialized, sterically hindered benzylamine scaffold. While its exact in vivo pharmacological profile remains a subject of niche research, its structural topology—featuring a halogenated phenyl ring, a primary amine, and extreme steric congestion at the benzylic carbon (via alpha-methyl and alpha-isopropyl substitutions)—makes it a prime candidate for atypical monoamine transporter modulation and Sigma-1 receptor (σ1R) agonism.

As a Senior Application Scientist, I have structured this guide to deconstruct the molecule's pharmacophore, predict its biological targets based on established structure-activity relationships (SAR), and provide self-validating experimental workflows to empirically verify these hypotheses in preclinical settings.

Pharmacophore Analysis & Structural Rationale

To understand the potential biological activity of this compound, we must analyze the causality behind its structural features. The molecule is not a standard phenethylamine; it is an α,α -dialkyl substituted benzylamine.

The 4-Bromophenyl Motif: Lipophilicity and Binding Affinity

Halogenation of the phenyl ring is a well-documented strategy in medicinal chemistry to enhance lipophilicity and blood-brain barrier (BBB) penetrance. In the context of monoamine transporters (such as the Dopamine Transporter, DAT), halogenation—particularly with a bulky, polarizable bromine atom—often significantly increases binding potency[1]. The bromine atom engages in favorable halogen bonding and π

π interactions within the hydrophobic pockets of DAT and the Serotonin Transporter (SERT).Steric Congestion: Evasion of Monoamine Oxidase (MAO)

A critical feature of this molecule is the presence of both a methyl and an isopropyl group on the amine-bearing benzylic carbon. Monoamine oxidase (MAO) enzymes require substrates to adopt a specific spatial orientation to facilitate the oxidative deamination of the amine via their FAD cofactor. Large or bulky substituents introduce severe steric hindrance that prevents the molecule from acquiring this optimum orientation[]. Furthermore, the tighter substrate cavity of MAO-B makes it particularly sensitive to steric bulk[2]. Consequently, 2-(4-Bromophenyl)-3-methylbutan-2-amine is predicted to be highly resistant to MAO-mediated metabolism, resulting in a prolonged pharmacokinetic half-life.

The Primary Amine: Sigma-1 Receptor (σ1R) Anchoring

The generalized pharmacophore for the Sigma-1 receptor (σ1R) comprises a central basic amino group flanked by two hydrophobic regions[3]. The primary amine of our target compound (stabilized as a hydrochloride salt) serves as the critical basic center, while the 4-bromophenyl group and the bulky isopropyl moiety act as the primary and secondary hydrophobic flanking regions, respectively. This perfectly aligns with 3D pharmacophore models for σ1R ligands[4].

Hypothesized Biological Targets & Predictive Data

Based on the structural rationale, the compound is hypothesized to act as a dual-action agent: an atypical monoamine reuptake inhibitor (MRI) and a σ1R modulator.

Table 1: Predicted Physicochemical & Pharmacological Profile

| Parameter | Predicted Characteristic | Structural Driver / Causality |

| Lipophilicity (LogP) | High (~3.5 - 4.2) | 4-Bromophenyl + Isopropyl aliphatic bulk |

| MAO Susceptibility | Very Low (Metabolically Stable) | α,α -dialkyl steric hindrance preventing FAD access |

| DAT/SERT Affinity | High ( Ki < 100 nM) | Halogenated phenyl ring + basic amine salt bridge |

| σ1R Affinity | High ( Ki < 50 nM) | Dual hydrophobic regions flanking a central basic amine |

Systems Pharmacology Visualization

The following diagram maps the hypothesized dual-pathway pharmacology of the compound, illustrating how its structural features translate into downstream biological effects.

Fig 1: Proposed dual-pathway pharmacology and metabolic evasion of the target compound.

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness and scientific integrity, any investigation into this compound must utilize self-validating assay systems. The following protocols include mandatory internal controls to ensure that the generated data is an artifact-free reflection of the compound's true biological activity.

Protocol 1: Radioligand Binding Assay (DAT Affinity)

Purpose: To empirically determine the binding affinity ( Ki ) of the compound at the Dopamine Transporter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue (or CHO cells stably expressing human DAT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g for 10 min to remove debris, then centrifuge the supernatant at 40,000 x g for 20 min to isolate the membrane pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand ( [3H] WIN 35,428 at a final concentration of 1.5 nM), and 100 µL of the membrane suspension.

-

Internal Controls (Self-Validation):

-

Total Binding (TB): Buffer substituted for the test compound.

-

Non-Specific Binding (NSB): 10 µM GBR-12909 (a known highly selective DAT inhibitor) added to dedicated wells. Causality: If the radioligand signal in the NSB wells is high, the washing step failed or the radioligand is sticking to the plastic, invalidating the assay.

-

-

Incubation & Termination: Incubate at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To prove the hypothesis that the α,α -dialkyl steric hindrance prevents MAO/CYP450-mediated oxidative metabolism.

Step-by-Step Methodology:

-

Reaction Mixture Setup: Prepare a mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2 ).

-

Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Internal Controls (Self-Validation):

-

Minus-NADPH Blank: Run a parallel incubation lacking NADPH. Causality: If the compound degrades in this blank, the degradation is chemical (e.g., hydrolysis/instability), not enzymatic. This validates that any loss in the main assay is strictly enzyme-mediated.

-

Positive Control: Run Verapamil (a known high-clearance drug) in parallel. Causality: If Verapamil is not rapidly degraded ( t1/2 < 30 min), the microsomes are inactive, invalidating a "stable" result for the test compound.

-

-

Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound over time.

Table 2: Assay Validation Metrics

| Assay System | Positive Control | Negative/Baseline Control | Required Validation Metric for Trust |

| DAT Radioligand | GBR-12909 (10 µM) | Buffer only (Total Binding) | Z'-factor > 0.5; Specific binding > 80% of Total |

| HLM Stability | Verapamil (High clearance) | Minus-NADPH blank | Verapamil t1/2 < 30 min; Blank shows <5% degradation |

References

- A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).

- Chemical Enzymology of Monoamine Oxidase. Encyclopedia MDPI.

- MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.

- Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives.

- 1-(3,5-Dimethoxyphenyl)cyclopropanamine (Enzyme Inhibition Mechanisms). Benchchem.

Sources

An In-Depth Technical Guide to 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. While specific research on this molecule is not extensively published, this document synthesizes available data, proposes a plausible synthetic route based on established chemical principles, and explores potential applications by drawing parallels with structurally related compounds.

Compound Identification and Physicochemical Properties

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a halogenated aromatic amine derivative. Its structure features a bromophenyl group attached to a tertiary carbon, which is also bonded to an amino group and a tert-butyl group. The hydrochloride salt form enhances its solubility in aqueous media.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1803593-70-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇BrClN | [2] |

| Molecular Weight | 278.61 g/mol | [2] |

| Canonical SMILES | CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl | (Inferred from structure) |

| Physical Form | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Proposed Synthesis Methodology: The Ritter Reaction

While a specific, published synthesis for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride has not been identified, a plausible and efficient route can be designed based on the well-established Ritter reaction .[3][4][5][6] This reaction is a classic method for the synthesis of tertiary alkyl amines from a suitable alcohol or alkene precursor and a nitrile in the presence of a strong acid.[3][4][5]

The proposed synthetic pathway would involve the following key steps, as illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Experimental Protocol:

Step 1: Synthesis of 2-(4-Bromophenyl)-3,3-dimethylbutan-2-ol (Tertiary Alcohol Precursor)

-

To a solution of 4-bromobenzaldehyde in anhydrous diethyl ether, slowly add a solution of tert-butylmagnesium chloride in diethyl ether at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Step 2: Synthesis of N-(2-(4-bromophenyl)-3-methylbutan-2-yl)acetamide via Ritter Reaction

-

Dissolve the synthesized 2-(4-bromophenyl)-3,3-dimethylbutan-2-ol in acetonitrile.

-

Cool the mixture to 0 °C and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.[3]

-

Allow the reaction to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography.

-

Carefully pour the reaction mixture into ice-water, leading to the precipitation of the acetamide product.

-

Filter the precipitate, wash with water, and dry to obtain the crude N-acetylated amine.

Step 3 & 4: Hydrolysis and Hydrochloride Salt Formation

-

Reflux the crude N-(2-(4-bromophenyl)-3-methylbutan-2-yl)acetamide in an aqueous solution of hydrochloric acid.

-

After completion of the hydrolysis, cool the reaction mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate and filter.

-

To the filtrate, add a solution of hydrogen chloride in diethyl ether to precipitate the desired 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

This proposed synthesis is robust and utilizes readily available starting materials. The Ritter reaction is particularly well-suited for the formation of sterically hindered tertiary amines.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride are not documented, the structural motifs present in the molecule suggest several areas of potential therapeutic relevance. The bromophenyl group is a common feature in many bioactive compounds, often contributing to enhanced binding affinity and metabolic stability.

Antimicrobial and Antifungal Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising antimicrobial and antifungal activities.[7][8] The presence of the bromophenyl moiety in these compounds appears to be crucial for their biological effects. It is plausible that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride could serve as a scaffold for the development of novel anti-infective agents.

Anticancer Potential

Similarly, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have exhibited significant in vitro anticancer activity against human breast adenocarcinoma cell lines.[7][8] The bromophenyl group can participate in various non-covalent interactions with biological targets, making it a valuable component in the design of enzyme inhibitors and receptor modulators. Further investigation into the cytotoxic effects of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride and its derivatives against various cancer cell lines is warranted.

Endothelin Receptor Antagonism

Structurally related sulfamide derivatives containing a bromophenyl group have been identified as potent dual endothelin receptor antagonists.[9] These compounds have potential applications in the treatment of pulmonary arterial hypertension. The lipophilic nature of the bromophenyl group can enhance tissue distribution and contribute to a favorable pharmacokinetic profile.

Other Potential Therapeutic Areas

Bromophenol derivatives have also been investigated for their antidiabetic potential through the inhibition of enzymes such as aldose reductase, α-glucosidase, and α-amylase.[10] This suggests that the bromophenyl-alkylamine scaffold could be explored for the development of agents for managing metabolic disorders.

The following diagram illustrates the logical relationship between the core structure and its potential therapeutic applications.

Caption: Potential therapeutic applications derived from the core structure.

Conclusion and Future Directions

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride represents an intriguing, yet underexplored, chemical entity. While a definitive InChIKey and extensive experimental data are currently lacking in the public domain, its synthesis is achievable through established methodologies like the Ritter reaction. The structural analogy to known bioactive molecules suggests a high potential for this compound and its derivatives in various therapeutic areas, including anti-infective, anticancer, and metabolic disease research.

Future research should focus on:

-

Definitive structural elucidation and characterization: Including the generation of an InChIKey and comprehensive spectroscopic data.

-

Optimization of the proposed synthetic route: To improve yield and purity.

-

Systematic biological screening: To evaluate its activity in a broad range of assays relevant to the potential applications discussed.

-

Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising compound.

References

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.

- Functionalization of N-Aryl Tertiary Amines through Three-Component Reactions. The Journal of Organic Chemistry. (2025).

- Ritter reaction. Wikipedia.

- Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. MDPI. (2025).

- Ritter Reaction. Organic Chemistry Portal.

- Ritter Reaction. Alfa Chemistry.

- Arylamine synthesis by amination (aryl

- Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. PMC. (2026).

- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. University of Cambridge.

- 2-amino-4-(4-bromophenyl)-2-methylbutan-1-ol. Sigma-Aldrich.

- 2-(4-bromophenyl)

- (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride. MilliporeSigma.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.

- Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride. Sapphire Bioscience.

- 4-(3-Bromophenyl)-2-methoxy-2-methylbutan-1-amine. Chemsrc. (2025).

- 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one. PubChemLite.

- 2-Amino-4-bromobutanal. PubChem. (2019).

- (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE. Echemi.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- Gecibesler, I. H., et al. (2018). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. Archiv der Pharmazie, 351(12), e1800263.

- 4-(3-bromophenyl)-2-methylbutan-2-amine. PubChemLite.

- 2-(4-Bromophenyl)propan-2-amine hydrochloride. Sigma-Aldrich.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: NMR Characterization and Diastereotopic Resolution of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Introduction & Mechanistic Context

The structural elucidation of substituted phenethylamines and their derivatives requires rigorous analytical workflows due to their complex stereochemistry and conformational dynamics. 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5)[1] is a sterically hindered, α,α -disubstituted benzylamine derivative.

From a mechanistic and analytical standpoint, this molecule presents a unique challenge: the central quaternary carbon (C2) is bonded to four distinct moieties (a methyl group, an amine hydrochloride, a 4-bromophenyl ring, and an isopropyl group), making it a chiral center. Characterizing the hydrochloride salt form necessitates specific solvent considerations to prevent micelle formation and to accurately observe the protonated amine (-NH 3+ ) exchangeable protons, which are critical for confirming the salt form of the active pharmaceutical ingredient (API).

Expert Insights: The Diastereotopic Phenomenon

A common pitfall in the NMR analysis of α -isopropyl substituted chiral amines is the misinterpretation of the isopropyl methyl signals.

Because the C2 carbon is a chiral center, it breaks the local plane of symmetry for the adjacent isopropyl group (C3). Consequently, the two methyl groups of the isopropyl moiety are forced into sterically restricted, magnetically non-equivalent environments. These are known as diastereotopic protons [2].

Novice analysts often expect the six protons of an isopropyl group to appear as a single, integrated doublet. However, in this molecule, the diastereotopic nature of the isopropyl methyls causes them to resonate at distinct chemical shifts, appearing as two separate three-proton doublets [3][4]. Recognizing this phenomenon is critical; without this mechanistic understanding, the second doublet is frequently misidentified as a structurally related impurity or a degradation product.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol employs a self-validating loop where 2D NMR techniques are used to definitively confirm the 1D structural hypotheses.

Phase 1: Sample Preparation

-

Gravimetric Preparation: Accurately weigh 10–15 mg of the compound for routine 1 H NMR, or 30–50 mg if 1 C NMR is required. This concentration ensures an optimal signal-to-noise ratio without causing line broadening due to excessive viscosity .

-

Solvent Selection (Critical Step): Dissolve the sample in 0.6 mL of DMSO-d 6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: Non-polar solvents like CDCl 3 often fail to fully solubilize amine hydrochloride salts, leading to aggregation and broad spectral lines. DMSO-d 6 disrupts these intermolecular forces and shifts the residual water peak (~3.3 ppm) away from critical aliphatic signals. Furthermore, it prevents rapid proton exchange, allowing the -NH 3+ protons to be observed as a distinct broad singlet.

-

-

Filtration & Degassing: Pass the dissolved sample through a glass wool plug packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

Causality: Any suspended solid particulates will distort the localized magnetic field homogeneity. Removing these particulates is mandatory to achieve the high-quality shimming required to resolve the fine J -couplings (typically ~6.8 Hz) of the diastereotopic methyls [5].

-

Phase 2: Acquisition & 2D Validation

-

1D Acquisition: Acquire the 1 H spectrum (typically 16-32 scans, relaxation delay D1≥2 seconds) and 1 C spectrum (typically 512-1024 scans).

-

2D COSY Validation (The Self-Validating Step): Upon observing the two distinct doublets in the aliphatic region (~0.85 ppm and ~1.05 ppm), immediately acquire a 1 H- 1 H COSY spectrum.

-

Systematic Proof: The COSY spectrum will reveal cross-peaks connecting both methyl doublets to the exact same isopropyl methine (CH) septet at ~2.45 ppm. This closed logical loop definitively proves that both doublets belong to the same spin system and are not impurities.

-

Quantitative Data Presentation

Table 1: Expected 1 H NMR Assignments (in DMSO-d 6 , 400 MHz)

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Mechanistic Note |

| ~0.85 | Doublet (d) | 6.8 | 3H | Isopropyl -CH 3 (Diastereotopic A) |

| ~1.05 | Doublet (d) | 6.8 | 3H | Isopropyl -CH 3 (Diastereotopic B) |

| ~1.70 | Singlet (s) | - | 3H | α -Methyl (C1, downfield due to Ar/N + ) |

| ~2.45 | Septet (sept) | 6.8 | 1H | Isopropyl -CH- (C3 methine) |

| ~7.45 | Doublet (d) | 8.8 | 2H | Ar-H (H-2', H-6', ortho to alkyl group) |

| ~7.65 | Doublet (d) | 8.8 | 2H | Ar-H (H-3', H-5', ortho to Bromine) |

| ~8.40 | Broad Singlet (br s) | - | 3H | -NH 3+ (Amine hydrochloride salt) |

Table 2: Expected 13 C NMR Assignments (in DMSO-d 6 , 100 MHz)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| ~16.5 | Primary (CH 3 ) | Isopropyl -CH 3 (Diastereotopic A) |

| ~17.8 | Primary (CH 3 ) | Isopropyl -CH 3 (Diastereotopic B) |

| ~22.1 | Primary (CH 3 ) | α -Methyl (C1) |

| ~35.4 | Tertiary (CH) | Isopropyl Methine (C3) |

| ~62.5 | Quaternary (C) | Chiral Center (C2) |

| ~121.5 | Quaternary (C) | Ar-C-Br (C4') |

| ~129.4 | Tertiary (CH) | Ar-CH (C2', C6') |

| ~131.8 | Tertiary (CH) | Ar-CH (C3', C5') |

| ~138.2 | Quaternary (C) | Ar-C-Alkyl (C1') |

Workflow Visualization

Figure 1: Self-validating NMR workflow for resolving diastereotopic signals in chiral amines.

References

-

2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

-

NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]

-

How To Prepare And Run An NMR Sample Source: ALWSCI URL:[Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL:[Link]

-

¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Sources

Application Note: Handling, Storage, and in vitro Preparation of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Chemical Profiling

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5) is a sterically hindered, halogenated arylalkylamine. In medicinal chemistry, this scaffold is highly valued as a building block for synthesizing monoamine transporter inhibitors and novel CNS-active compounds. The para-bromo substitution provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the alpha-isopropyl group imparts significant steric bulk, which is critical for exploring receptor binding kinetics and structure-activity relationships (SAR).

Because it is an amine hydrochloride salt, it exhibits specific physicochemical behaviors—most notably high hygroscopicity—that demand rigorous environmental controls during handling to ensure experimental reproducibility[1].

Physicochemical Properties & Hazard Profile

To design a self-validating handling protocol, we must first establish the physical and hazardous parameters of the compound. All quantitative data is summarized in the table below.

| Property | Value |

| Chemical Name | 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride |

| CAS Number | 1803593-70-5[2] |

| Molecular Formula | C₁₁H₁₇BrClN (C₁₁H₁₆BrN · HCl)[3] |

| Molecular Weight | 278.61 g/mol [3] |

| Physical State | Solid (Crystalline Powder)[4] |

| Hygroscopicity | High (Typical of amine hydrochloride salts)[1] |

| Hazard Classifications | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2] |

| Shipping Temperature | 4°C[3] |

Storage & Stability Protocols

The integrity of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride relies heavily on mitigating thermal degradation and moisture exposure.

-

Temperature Control: The compound should be shipped at 4°C[3]. For short-term storage (up to 4 weeks), maintain the solid at 2–8°C. For long-term storage (months to years), store at -20°C.

-

Causality: Lower temperatures reduce the kinetic energy available for degradative pathways and minimize the rate of ambient moisture absorption during brief atmospheric exposures.

-

-

Moisture & Light Sensitivity: As a hydrochloride salt, this compound is highly hygroscopic[4].

-

Causality: Water molecules readily coordinate with the ionic crystal lattice of the amine hydrochloride. This not only leads to physical clumping but fundamentally alters the effective molar mass of the powder, leading to severe concentration inaccuracies in downstream assays[1]. The compound must be stored in a tightly sealed amber vial within a desiccator containing active desiccant (e.g., Drierite or silica gel) to protect from moisture and photolytic debromination.

-

Handling & Safety Workflows

Due to its Acute Toxicity 4 and Irritant classifications[2], handling requires strict adherence to PPE and engineering controls.

Step-by-Step Weighing Protocol

-

PPE & Environment: Don nitrile gloves, safety goggles, and a lab coat. Perform all open-container handling within a certified fume hood or Class II biological safety cabinet to prevent inhalation of aerosolized dust[4].

-

Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a room-temperature desiccator for at least 30 minutes before opening.

-

Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic solid. Equilibration prevents this moisture-induced mass error, ensuring the self-validation of your weighing accuracy[1].

-

-

Weighing: Use anti-static weighing boats to prevent the fine powder from aerosolizing or clinging to the spatula. For high-precision biological assays, perform the weighing inside a nitrogen- or argon-filled glovebox[1].

-

Resealing: Immediately flush the headspace of the primary vial with dry inert gas (Argon or Nitrogen) before tightly capping. Wrap the cap in Parafilm and return to -20°C storage[4].

Experimental Protocol: Preparation of 10 mM in vitro Stock Solution

To ensure absolute reproducibility in biological screening assays, stock solutions must be prepared in anhydrous solvents to prevent premature hydrolysis or precipitation.

Step 1: Calculation To prepare 1.0 mL of a 10 mM stock solution, calculate the required mass using the molecular weight (278.61 g/mol )[3]: (10 mmol/L) × (278.61 g/mol ) = 2.786 mg/mL.

Step 2: Solvent Selection Utilize anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves). Causality: DMSO is a universal solvent that effectively disrupts the ionic lattice of the hydrochloride salt while fully solvating the lipophilic bromophenyl moiety. Anhydrous conditions are required to prevent the introduction of water, which can degrade the compound over time.

Step 3: Dissolution Transfer the accurately weighed 2.786 mg of powder into a sterile 2 mL amber glass vial. Swiftly add 1.0 mL of anhydrous DMSO using a calibrated positive-displacement pipette.

Step 4: Agitation & Visual Validation Vortex the solution vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Self-Validating Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or the presence of absorbed water causing salt precipitation.

Step 5: Aliquoting & Cryopreservation Divide the clear stock solution into 50 µL single-use aliquots in sterile microcentrifuge tubes and immediately store at -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thaw cycles cause the lipophilic compound to precipitate out of the freezing solvent matrix, creating concentration gradients that will ruin the reproducibility of dose-response curves.

Workflow Visualization

Workflow for handling, solubilizing, and storing hygroscopic amine hydrochlorides.

Sources

Application Note: Experimental Design for the Pharmacological Profiling of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Atypical Halogenated Phenethylamine / Benzylic Amine Derivative

Introduction & Structural Rationale

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a novel, highly substituted amine characterized by a benzylic amine core, a para-bromo substitution, and a bulky alpha-isopropyl group. Designing an experimental pipeline for this compound requires understanding how its unique steric and electronic properties dictate its pharmacology.

-

Causality in Design: The para-halogenation (bromine) significantly increases lipophilicity and is known to shift monoamine transporter selectivity heavily toward the serotonin transporter (SERT) over the dopamine transporter (DAT) [1][1]. Furthermore, the severe steric bulk of the isopropyl group likely restricts the molecule's ability to undergo the conformational changes required to translocate through the transporter pore. Thus, unlike standard amphetamine-type stimulants which act as substrate-type releasers [2][2], this compound is hypothesized to act primarily as a reuptake inhibitor (blocker).

Figure 1: Proposed monoamine transporter interaction pathway and downstream behavioral effects.

Experimental Workflow & Protocols

Figure 2: Four-phase experimental workflow for the pharmacological profiling of the test compound.

Phase 1: Physicochemical Preparation & Formulation

Due to the highly lipophilic nature of the para-bromo and isopropyl groups, aqueous solubility is a limiting factor in assay reproducibility, despite the hydrochloride salt form.

-

Protocol: Dissolve the compound in 100% DMSO to yield a 10 mM stock. For in vitro assays, dilute the stock in the specific assay buffer so that the final DMSO concentration never exceeds 0.1% (v/v).

-

Self-Validation: Include a 0.1% DMSO vehicle control in all assays to ensure the solvent does not induce cytotoxicity or artificial membrane fluidization.

Phase 2: In Vitro Monoamine Transporter Assays (DAT, SERT, NET)

-

Rationale: We utilize rat brain synaptosomes rather than transfected HEK cells[2][2]. Synaptosomes preserve the native lipid microenvironment and endogenous accessory proteins, which are critical for accurately assessing the binding kinetics of highly lipophilic, bulky ligands that may partition into the membrane.

-

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize male Sprague-Dawley rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet (P2).

-

Buffer Optimization (Causality): Resuspend the P2 pellet in modified Krebs-Phosphate buffer (pH 7.4). Crucial Additives: Supplement with 1 mM ascorbic acid (to prevent the auto-oxidation of radiolabeled monoamines at 37°C) and 10 µM pargyline (an MAO inhibitor to prevent the enzymatic degradation of internalized radioligands).

-

Incubation: In 96-well plates, combine 50 µL of the test compound (concentration curve: 1 nM to 100 µM), 50 µL of radioligand (5 nM [³H]DA, [³H]5-HT, or [³H]NE), and 150 µL of the synaptosomal suspension.

-

Self-Validation (Non-Specific Binding): Define the non-specific uptake baseline using highly selective inhibitors: 10 µM GBR12909 (DAT), fluoxetine (SERT), or nisoxetine (NET).

-

Termination & Quantification: Incubate at 37°C for 15 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

-

Phase 3: Metabolic Stability Profiling (CYP450)

-

Rationale: The bulky alpha-isopropyl group sterically hinders monoamine oxidase (MAO) access to the amine, shifting primary clearance to hepatic Cytochrome P450 (CYP450) enzymes. While the para-bromo group blocks typical CYP2D6-mediated para-hydroxylation, aliphatic hydroxylation by CYP3A4 is highly probable.

-

Step-by-Step Methodology:

-

Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C [3][3].

-

Initiation: Start the reaction by adding an NADPH-regenerating system (a required electron-donating cofactor for CYP-mediated oxidation).

-

Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine) to precipitate proteins and halt metabolism.

-

Self-Validation: Run a parallel negative control lacking the NADPH-regenerating system to rule out chemical instability or non-CYP degradation.

-